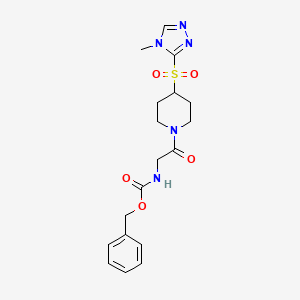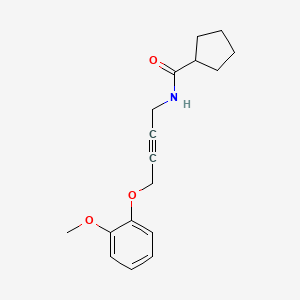![molecular formula C13H20FNO5 B2821162 (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2377005-05-3](/img/structure/B2821162.png)
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl group, a fluorine atom, and a pyrrole ring fused with a pyran ring. Its molecular formula is C13H21NO4, and it has a molecular weight of 255.31 g/mol .
Méthodes De Préparation
The synthesis of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the fluorine atom can enhance binding affinity and specificity. The pyrrole and pyran rings provide a rigid structure that can interact with specific molecular pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to (3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid include:
cis-2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid: This compound has a similar structure but lacks the fluorine atom and the pyran ring.
cis-2-(Tert-butoxycarbonylamino)-1-cyclopentanecarboxylic acid: This compound is a carboxylic acid derivative used as a pharmaceutical intermediate. The uniqueness of this compound lies in its combination of functional groups and rings, which provide specific chemical and biological properties.
Propriétés
IUPAC Name |
(3aR,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO5/c1-11(2,3)20-10(18)15-6-12(9(16)17)8-19-5-4-13(12,14)7-15/h4-8H2,1-3H3,(H,16,17)/t12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMPGYLZCLLJFQ-OLZOCXBDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCOCC2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@]2(CCOC[C@]2(C1)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)
![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![Methyl 4-[(pyrrolidine-1-sulfonyl)methyl]benzoate](/img/structure/B2821084.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2821091.png)



![1-(naphthalene-2-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2821098.png)
![1-[4-(trifluoromethoxy)benzoyl]-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2821099.png)

